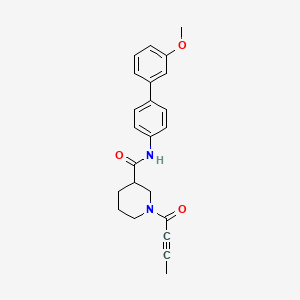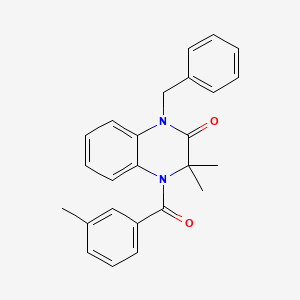
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as BMB-2058, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of piperidinecarboxamide derivatives and has potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the inhibition of specific enzymes and receptors in the body. In cancer cells, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide inhibits the activity of DNA topoisomerase II, an enzyme that is required for DNA replication and cell division. In Alzheimer's disease, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide inhibits the activity of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide induces apoptosis, a process of programmed cell death that is essential for the elimination of abnormal cells. In Alzheimer's disease, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide inhibits the formation of beta-amyloid plaques, which are responsible for the cognitive decline associated with the disease. 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It is also soluble in various solvents, which makes it easy to use in in vitro experiments. However, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has some limitations for lab experiments. It has low water solubility, which may limit its use in in vivo experiments. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease. Further research is also needed to elucidate the precise mechanism of action of 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has potential applications in the field of medicine and pharmacology. Its synthesis method is well-established, and it has been studied for its potential therapeutic effects in cancer and Alzheimer's disease. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations that need to be addressed. Future research on 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the reaction of 3-methoxy-4-biphenylamine with 2-butynoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine-3-carboxylic acid to obtain the final compound. The synthesis of 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been studied for its potential application in the treatment of various diseases such as cancer and Alzheimer's disease. In a study published in the Journal of Medicinal Chemistry, 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study published in the Journal of Neurochemistry showed that 1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has potential as a therapeutic agent for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
Eigenschaften
IUPAC Name |
1-but-2-ynoyl-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-3-6-22(26)25-14-5-8-19(16-25)23(27)24-20-12-10-17(11-13-20)18-7-4-9-21(15-18)28-2/h4,7,9-13,15,19H,5,8,14,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZLMKVIYSAVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-butynoyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
methanone](/img/structure/B5973838.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![N-(4-methoxyphenyl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B5973841.png)
![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)